Flumethasone-17,20 21-Aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flumethasone-17,20 21-Aldehyde: is a synthetic glucocorticoid steroid known for its potent anti-inflammatory properties. It is used in the treatment of various inflammatory and autoimmune disorders. The compound is characterized by its molecular formula C22H26F2O4 and a molecular weight of 392.44 g/mol .
Mechanism of Action
Target of Action
Flumethasone-17,20 21-Aldehyde primarily targets the glucocorticoid receptor . The glucocorticoid receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .
Mode of Action
As a glucocorticoid receptor agonist, this compound binds to the glucocorticoid receptor, forming a complex that translocates to the nucleus . This complex then interacts with specific DNA sequences, leading to a variety of genetic activations and repressions . The result is a decrease in the production of inflammatory mediators and suppression of the immune response .
Biochemical Pathways
The binding of this compound to the glucocorticoid receptor influences several biochemical pathways. It inhibits the function of the lymphatic system, reduces immunoglobulin and complement concentrations, lowers lymphocyte concentrations, and prevents antigen-antibody binding . These actions collectively suppress the immune response and reduce inflammation .
Pharmacokinetics
It is known that corticosteroids like flumethasone are metabolized in the liver, primarily by the cyp3a4 enzyme . The terminal elimination half-life, total body clearance, and volume of distribution at steady state are factors that can impact the bioavailability of the drug .
Result of Action
The primary result of this compound’s action is a decrease in inflammation, exudation, and itching . This makes it effective in treating various skin conditions, including contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Flumethasone-17,20 21-Aldehyde involves several steps, starting with the fluorination of a precursor compound. The process typically includes the following steps :
Fluorination: The precursor compound, (9β,11β,16β)-21-(acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione, is reacted with benzoyl chloride by heating at 80-85°C in the presence of pyridine and N,N-dimethylacetamide (DMA) to form an intermediate benzoate.
Formation of Intermediate: The intermediate is then fluorinated using Selectfluor to form an unisolated intermediate.
Treatment with Reagents: The intermediate is treated with sodium metabisulfite and ammonia in dichloromethane to give the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves the use of advanced equipment and controlled reaction conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Flumethasone-17,20 21-Aldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aldehyde group to form alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products:
Scientific Research Applications
Flumethasone-17,20 21-Aldehyde has a wide range of scientific research applications, including :
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies related to cellular signaling and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Flumethasone: A closely related compound with similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid used in the treatment of inflammatory conditions.
Betamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Uniqueness: Flumethasone-17,20 21-Aldehyde is unique due to its specific structural modifications, which enhance its potency and selectivity as an anti-inflammatory agent. Its aldehyde group at the 21st position differentiates it from other glucocorticoids, providing distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
(2Z)-2-[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18,27-28H,6,8-9H2,1-3H3/b19-17-/t11-,13+,14+,16+,18+,20+,21+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCUKBHXADCVFA-SUSRVUQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747792 |
Source
|
Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28400-50-2 |
Source
|
Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.